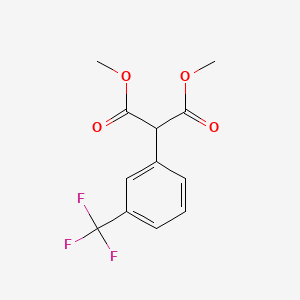

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate

説明

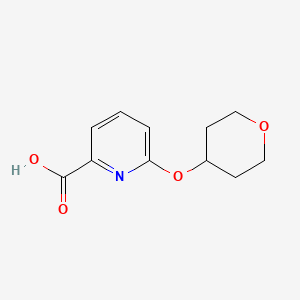

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a chemical compound with the linear formula C10H10F3NO . It has a molecular weight of 217.19 . This compound is related to the trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged as a new protocol for photocatalytic radical reactions . These reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl sulfonyl chloride (CF3SO2Cl) has been known as a useful source for the CF3 radical .科学的研究の応用

Organocatalytic Conjugate Addition

The direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate demonstrates high yield and excellent regio- and enantioselectivity. The silyl group significantly affects regioselection and substrate reactivity, showcasing the compound's utility in precise synthetic chemistry applications (Chowdhury & Ghosh, 2009).

Synthesis and Structural Studies

Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate's synthesis and its molecular structure have been elucidated through NMR, X-ray diffraction, and ab initio calculations. This study contributes to understanding the structural aspects of substituted malonate compounds for further application in synthetic organic chemistry (Jiménez-Cruz et al., 2003).

Preparative Methods and Reactions

Improvements in the preparative method for Dimethyl (trifluoromethyl)malonate from perfluoro-2-methylpropene with methanol have been made, along with investigations into the base-sensitive substance's reactions. These findings are crucial for the development of new synthetic pathways involving Dimethyl (trifluoromethyl)malonate (Ishikawa & Yokozawa, 1983).

Phenyliodonium Ylides Synthesis

A general method for synthesizing phenyliodonium ylides from malonates has been developed. These ylides provide a pathway to a variety of 1,1-cyclopropane diesters, highlighting the compound's versatility in creating cyclic structures (Goudreau, Marcoux, & Charette, 2009).

Catalytic Hydrodecarboxylation

The catalytic hydrodecarboxylation of carboxylic and malonic acid derivatives using a Fukuzumi acridinium photooxidant demonstrates the compound's potential in decarboxylation reactions. This method allows for the direct double decarboxylation of malonic acid derivatives, showcasing an efficient use of Dimethyl malonate as a methylene synthon (Griffin, Zeller, & Nicewicz, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRPCXSCASOJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(tert-Butyloxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopiperidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B592013.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)